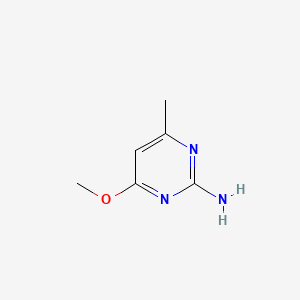

2-Amino-4-methoxy-6-methylpyrimidine

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-4-methoxy-6-methylpyrimidine involves the methoxylation of 2-amino-4-chloropyrimidine, which itself is obtained from the chlorination of isocytosine. This process has been optimized for industrial production due to its efficiency, low cost, and high yields, demonstrating significant synthetic innovation (Ju Xiu-lian, 2009). Additionally, the compound can be further modified to create derivatives like 2-amino-4-methoxy-6-methylthiopyrimidine through reactions with sodium thiomethylate, achieving high yields and purity under optimal conditions (Yin Dulin, 2005).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic and computational methods. Studies involving hydrogen bonding, pi-stacked chains, and centrosymmetric dimers provide insights into its structural dynamics (C. Glidewell et al., 2003). Quantum chemical calculations have further detailed its molecular geometry and electronic properties, highlighting the role of hydrogen-bonded interactions in stabilizing its structure (N. Prabavathi & A. Nilufer, 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including amino-imino tautomerization influenced by methoxy groups, which has been studied through UV absorption and fluorescence spectroscopy (T. Kitamura et al., 2007). Its reactivity and interactions with other compounds, such as acetic acid, have been investigated, providing insights into its potential for forming proton-transfer complexes (S. Suresh et al., 2022).

Physical Properties Analysis

The physical properties of this compound, including its hydrogen bonding characteristics and crystal structure, have been extensively studied. Its ability to form pi-stacked chains and centrosymmetric dimers through hydrogen bonding contributes to its unique physical characteristics (C. Glidewell et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound are closely tied to its reactivity and interactions with other molecules. Its participation in amino-imino tautomerization and ability to form stable complexes through specific interactions highlight its versatile chemical nature S. Suresh et al., 2022" target="_blank">(T. Kitamura et al., 2007)/a>.

Mechanism of Action

Target of Action

2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a pyrimidine derivative It is known to act as an electron donor and forms charge transfer complexes with iodine, a σ-electron acceptor .

Mode of Action

The interaction of AMMP with its targets involves the donation of electrons, forming charge transfer complexes with iodine . This interaction can lead to changes in the energy, structural, and thermodynamic parameters of the system .

Pharmacokinetics

It is soluble in methanol , which could potentially influence its bioavailability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZXTZIZWBIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343074 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7749-47-5 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-amino-4-methoxy-6-methylpyrimidine form charge-transfer complexes, and what are the potential implications?

A1: Yes, studies demonstrate that this compound acts as an electron donor and forms a hydrogen-bonded charge-transfer (HB-CT) complex with the π-acceptor 2,5-dihydroxy-p-benzoquinone (DHBQ). [] This complex, with a 2:1 stoichiometry [(AMMP)2(DHBQ)], exhibits promising biological activities, including antibacterial, antifungal, and antioxidant properties. [] This finding opens avenues for exploring its potential in medicinal chemistry and drug development.

Q2: Has this compound been explored as a building block in organic synthesis?

A2: Yes, this compound has been successfully introduced as a nucleophile at the secondary position of Baylis-Hillman adducts. [, ] This reaction, carried out in polar aprotic solvents like CH3CN, DMF, or DMSO, provides access to novel chemical entities with potential applications in various synthetic transformations. [, ] This highlights the versatility of this compound as a synthon in organic chemistry.

Q3: Are there any known applications of this compound in material science?

A3: Research suggests that this compound, in combination with other compounds like monoalkyl urea and benzotriazole, can act as a vapor phase corrosion inhibitor. [] This composition demonstrates the potential to protect metal surfaces, particularly piping, from atmospheric corrosion by adsorbing and condensing onto the metal. [] This finding underscores its potential utility in material protection and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)